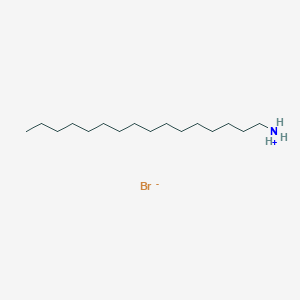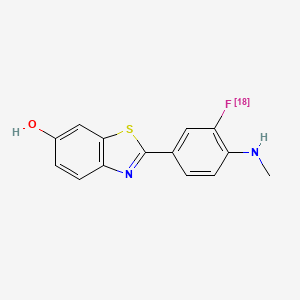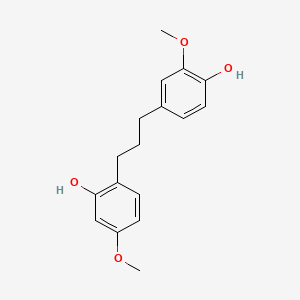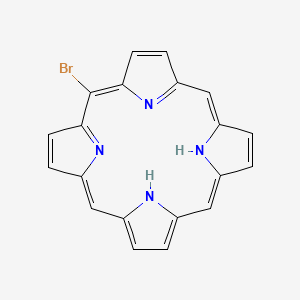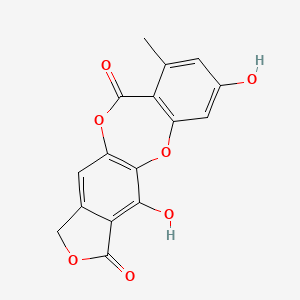
Variolaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Variolaric acid is an aromatic ether.
Aplicaciones Científicas De Investigación
Cytotoxic Activity and Antioxidant Capacity
Variolaric acid, among other lichen metabolites, was examined for its effects on the proliferation and viability of various human cancer cell lines. However, in contrast to other compounds like usnic acid, this compound did not inhibit the proliferation of the cancer cell lines studied, such as breast adenocarcinoma (MCF-7), cervix adenocarcinoma (HeLa), and colon carcinoma (HCT-116). This suggests that while some lichen compounds have cytotoxic effects, this compound does not exhibit significant activity in this regard (Brisdelli et al., 2013).
Synthesis of this compound Fragments
A study focused on the palladium-catalyzed carbonylation of substituted N,N-dimethylbenzylamines, facilitated by LiCl. This process was applied to synthesize fragments of this compound. This indicates the interest in this compound's structure for chemical synthesis and the exploration of its potential applications in various fields (Li, Cai, & Shi, 2010).
This compound in Lichens
Research on the lichen Ochrolechia parella identified this compound as a significant component. This study found that the amount of this compound varied based on the light conditions under which the lichen grew, with a higher concentration in shaded specimens. This highlights this compound's role in the natural biosynthesis pathways of lichens and its potential ecological significance (Millot et al., 2007).
Propiedades
Fórmula molecular |
C16H10O7 |
|---|---|
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
5,18-dihydroxy-7-methyl-2,10,15-trioxatetracyclo[9.7.0.03,8.013,17]octadeca-1(11),3(8),4,6,12,17-hexaene-9,16-dione |
InChI |
InChI=1S/C16H10O7/c1-6-2-8(17)4-9-11(6)16(20)23-10-3-7-5-21-15(19)12(7)13(18)14(10)22-9/h2-4,17-18H,5H2,1H3 |
Clave InChI |
LPUOVEFMUOQBFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C(=O)OC3=C(O2)C(=C4C(=C3)COC4=O)O)O |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)OC3=C(O2)C(=C4C(=C3)COC4=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




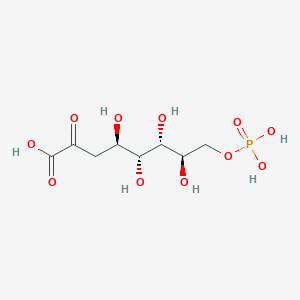
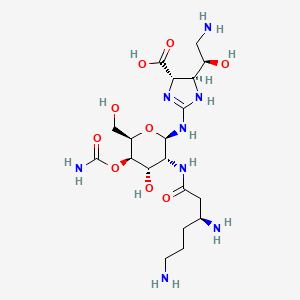
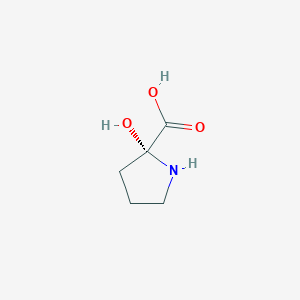
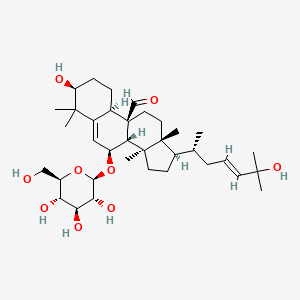
![N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide](/img/structure/B1252636.png)
![2,5-Bis[hydroxy(4-methoxyphenyl)methyl]thiophene](/img/structure/B1252637.png)
![1-[5-(4-chlorophenyl)-4-(4-pyridinyl)-1H-pyrazol-3-yl]-4-methylpiperazine](/img/structure/B1252638.png)
